molecular formula C11H10N2O3S2 B2941902 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate CAS No. 1794794-15-2

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate

Cat. No.: B2941902
CAS No.: 1794794-15-2
M. Wt: 282.33
InChI Key: DDNMLMFHFZUTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl group at the 5-position and a carboxylate ester moiety at the 2-position. The ester group is further functionalized with a 2-oxoethyl linker bearing a thiazol-2-ylamino substituent. This structural architecture combines electron-rich thiophene and thiazole rings, which are common in bioactive molecules due to their ability to participate in hydrogen bonding and π-π interactions . The compound’s molecular formula is inferred as C₁₂H₁₁N₃O₃S₂, with a molar mass of 309.36 g/mol, though experimental validation is required.

Properties

IUPAC Name

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-7-2-3-8(18-7)10(15)16-6-9(14)13-11-12-4-5-17-11/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNMLMFHFZUTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The resulting thiazole intermediate can then be further modified to introduce the ethyl group and the 5-methylthiophene-2-carboxylate moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce new substituents at various positions on the thiazole ring or the ethyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Thiazole derivatives are known for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: : The compound may be investigated for its potential therapeutic effects in treating various diseases.

  • Industry: : It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate exerts its effects depends on its specific biological targets. Thiazole derivatives often interact with enzymes or receptors in biological systems, leading to various physiological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with 2-oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate, enabling comparative analysis:

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) Applications/Notes
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (40) Benzamide backbone with thiazolylmethylthio and nitro-substituted phenyl groups C₂₀H₂₁N₅O₃S₂ 443.54 Investigated for anticancer, antiviral, and antiplatelet aggregation activities.
[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate Methoxyphenylmethylamino group instead of thiazol-2-ylamino C₁₇H₁₈N₂O₄S 346.40 Synonyms include CHEMBL1515597; used in pharmaceutical screening.
2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Trifluoromethylphenyl and trifluoromethylthiazole substituents C₁₅H₉F₆NO₃S 397.29 High lipophilicity due to CF₃ groups; potential agrochemical applications.
Methyl 1-[(2-amino-5-carbamoyl-4-methylthiophen-3-yl)carbonyl]-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (4) Thiophene-carboxamide fused with pyrazole C₁₉H₂₀N₄O₄S 408.45 Synthesized via ester condensation (64% yield, m.p. 114–116°C).

Key Comparative Insights

Bioactivity and Applications: Compound 40 (from ) shares the thiazole motif and is explicitly linked to therapeutic applications, suggesting that the target compound may also exhibit bioactivity in cancer or viral inhibition. However, direct pharmacological data for the target compound are unavailable .

Synthetic Routes: Thiophene-2-carboxylate derivatives (e.g., compound 4 in ) are synthesized via esterification or condensation reactions, often using ethanol or DMF as solvents. The target compound likely follows similar protocols, though optimized conditions for introducing the thiazol-2-ylamino group are critical .

Physical and Electronic Properties :

  • The methoxyphenyl analogue () has a lower molar mass (346.40 g/mol) compared to the target compound, reflecting the substitution of the bulkier thiazole ring with a smaller methoxy group. This substitution may alter solubility and crystallinity .
  • The trifluoromethyl groups in increase molar mass (397.29 g/mol) and introduce steric hindrance, which could affect reactivity in downstream modifications .

Structural Diversity :

  • The pyrazole-fused thiophene derivative (compound 4 ) demonstrates how heterocyclic fusion can modulate conformational flexibility and binding affinity, a strategy applicable to optimizing the target compound’s bioactivity .

Biological Activity

2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features. This compound contains a thiazole ring, an oxo group, and a thiophene moiety, contributing to its diverse biological activities. The molecular formula is C12H12N2O2S2C_{12}H_{12}N_{2}O_{2}S_{2}, with a molecular weight of approximately 284.36 g/mol .

Structural Characteristics

The structural components of 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate are essential for its biological activity:

  • Thiazole Ring : Known for its antimicrobial and anticancer properties.
  • Oxo Group : Enhances reactivity and interaction with biological targets.
  • Thiophene Moiety : Contributes to stability and potential interactions with various biomolecules.

Anticancer Activity

Research indicates that compounds containing thiazole and thiophene moieties often exhibit significant anticancer activities. For instance, the compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Cell LineIC50 Value (µg/mL)Reference
SK-MEL-24.27
MDA-MB-23126.8

The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can significantly impact the anticancer efficacy of derivatives.

Antimicrobial Activity

The compound has demonstrated effective antimicrobial properties against several bacterial strains, with minimum inhibitory concentrations (MICs) reported in the low micromolar range. The presence of the thiazole moiety is crucial for enhancing this activity.

Microbial StrainMIC (µg/mL)Reference
E. coli<10
S. aureus<10

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate has shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. Interaction studies focus on binding affinity and mechanism of action, revealing hydrophobic contacts and hydrogen bonding interactions with target proteins .

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of various thiazole derivatives, including 2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate, against human glioblastoma U251 cells, showing significant cytotoxic effects compared to standard chemotherapy agents .
  • Antimicrobial Testing : In vitro tests against common pathogens indicated that derivatives of this compound exhibited potent antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.